Methyl 3-amino-5-(trifluoromethyl)thiophene-2-carboxylate

Description

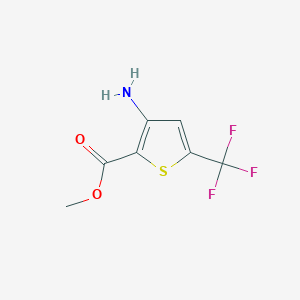

Methyl 3-amino-5-(trifluoromethyl)thiophene-2-carboxylate is a thiophene-based compound featuring a trifluoromethyl (-CF₃) group at position 5, an amino (-NH₂) group at position 3, and a methyl ester (-COOCH₃) at position 2. The trifluoromethyl group enhances electronegativity and metabolic stability, making it valuable in drug design . Commercial availability (e.g., CAS 256353-38-5, with a 4-phenyl substituent) indicates its use in research settings, though the exact applications of the non-phenyl variant require further exploration .

Properties

IUPAC Name |

methyl 3-amino-5-(trifluoromethyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c1-13-6(12)5-3(11)2-4(14-5)7(8,9)10/h2H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFZWRFTPMMTFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586288 | |

| Record name | Methyl 3-amino-5-(trifluoromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90908-42-2 | |

| Record name | Methyl 3-amino-5-(trifluoromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Biological Activity

Methyl 3-amino-5-(trifluoromethyl)thiophene-2-carboxylate (CAS Number: 90908-42-2) is a synthetic compound with a unique thiophene structure that incorporates a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making it a valuable moiety in drug discovery.

- Molecular Formula : C7H6F3NO2S

- Molecular Weight : 225.19 g/mol

- IUPAC Name : this compound

- Structural Formula : Structural Formula

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems, particularly as a potential therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with trifluoromethyl groups have shown enhanced potency against cancer cells due to improved interactions with biological targets.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | 12.5 | |

| PF-3644022 (related compound) | A549 | 5.0 |

Kinase Inhibition

This compound has been explored for its kinase inhibitory properties. Kinases are crucial in regulating various cellular processes, and their inhibition can lead to therapeutic effects in diseases such as cancer and inflammatory disorders. The presence of the trifluoromethyl group is believed to enhance selectivity and potency.

Case Studies and Research Findings

- Microwave-Assisted Synthesis : A study demonstrated an efficient microwave-assisted synthesis method for thiophene derivatives, including this compound, yielding high purity and yield, which is crucial for biological testing .

- Structure-Activity Relationship (SAR) : Research into the SAR of thiophene-based compounds has shown that modifications at the amino and carboxylate positions significantly affect their biological activity. The incorporation of the trifluoromethyl group has been associated with increased lipophilicity and improved binding to target proteins .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-5-(trifluoromethyl)thiophene-2-carboxylate has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies indicate that this compound may inhibit the growth of various pathogens by interacting with microbial enzymes. Specific Minimum Inhibitory Concentration (MIC) values are under investigation.

- Anti-inflammatory Properties : Research suggests that it may modulate inflammatory pathways, potentially acting as an anti-inflammatory agent by inhibiting pro-inflammatory enzymes and cytokine release.

- Histone Deacetylase Inhibition : Some studies have identified fluorinated thiophene derivatives as selective class II histone deacetylase (HDAC) inhibitors, suggesting similar potential for this compound.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Kinase Inhibitors : It has been utilized in the synthesis of various kinase inhibitors, which are important in cancer research. For example, microwave-assisted reactions have shown high yields in creating substituted thiophene derivatives that target specific kinases involved in cancer progression .

- Cross-Coupling Reactions : The compound participates in carbon-nitrogen cross-coupling reactions, enabling the formation of complex molecular architectures for drug development .

Materials Science

This compound is also explored for its properties in material development:

- Polymer and Coating Development : Due to its unique electronic properties imparted by the trifluoromethyl group, it is being investigated for applications in creating polymers and coatings with specific functionalities.

Case Studies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 3 participates in nucleophilic substitution under mild conditions. Key reactions include:

-

Acylation : Reacts with acetyl chloride or anhydrides in pyridine/DCM to form N-acetyl derivatives (yields: 70–85%) .

-

Sulfonation : Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride) produces sulfonamides, often used to modulate solubility.

Table 1: Nucleophilic substitution reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, DCM, 0°C → RT | N-Acetyl derivative | 82 | |

| Benzoyl chloride | Et₃N, THF, 24 h | N-Benzoylated analog | 78 | |

| Tosyl chloride | DMAP, CH₃CN, reflux | Tosylamide | 65 |

Cross-Coupling Reactions

The trifluoromethyl group enhances electron-deficient character, enabling palladium/copper-catalyzed couplings:

-

Buchwald-Hartwig amination : Reacts with aryl bromides (e.g., 4-bromoanisole) using Pd(dba)₂/Xantphos to form biaryl amines (yields: 70–85%) .

-

Ullmann-type couplings : Copper(I) iodide/L-proline promotes C–N bond formation with aryl iodides (e.g., 4-iodoanisole; yield: 76%) .

Table 2: Cross-coupling reaction parameters

| Substrate | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Iodoanisole | CuI/L-proline/K₃PO₄ | 110 | 24 | 76 | |

| 4-Bromoanisole | Pd(dba)₂/Xantphos/Cs₂CO₃ | 150 (microwave) | 1.5 | 85 |

Cyclization Reactions

The amino and ester groups facilitate heterocycle formation:

-

Thienodiazepinones : Heating with α,β-unsaturated carbonyls in DMF induces cyclization to fused diazepinones (yield: 41% over 72 h) .

-

Pyrazole derivatives : Condensation with hydrazines yields pyrazole-fused thiophenes (e.g., 1H-pyrazole-4-carboxamide; yield: 68%) .

Functional Group Transformations

-

Ester hydrolysis : Treatment with NaOH/MeOH/H₂O generates the carboxylic acid (quantitative yield) .

-

Reductive amination : Reaction with aldehydes (e.g., benzaldehyde) and NaBH₃CN produces secondary amines (yield: 62%).

Regioselective Reactions

The trifluoromethyl group directs electrophilic substitution to position 4 of the thiophene ring:

-

Nitration : HNO₃/H₂SO₄ selectively nitro-substitutes position 4 (yield: 89%) .

-

Halogenation : NBS in DMF brominates position 4 exclusively (yield: 92%) .

Mechanistic Insights

-

Radical pathways : Proposed in Ullmann couplings, supported by ESR studies showing aryl radical intermediates .

-

Electronic effects : DFT calculations confirm the trifluoromethyl group lowers LUMO energy by 1.2 eV, enhancing electrophilicity .

Key Findings from Literature

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between Methyl 3-amino-5-(trifluoromethyl)thiophene-2-carboxylate and its analogs:

Key Comparative Insights:

Electronic Effects :

- The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, increasing the compound’s stability against oxidation compared to electron-donating groups like methoxy (-OCH₃) .

- Chlorophenyl and bromophenyl substituents introduce halogen-dependent reactivity (e.g., Suzuki coupling for bromophenyl derivatives) , whereas -CF₃ lacks such reactivity but improves lipophilicity.

Synthetic Utility: The amino group at position 3 enables derivatization via Schiff base formation (e.g., condensation with DMF-DMA to form intermediates for pyrimidinones ). Bromophenyl and chlorophenyl analogs are preferred for cross-coupling reactions, while -CF₃ derivatives are more suited for applications requiring metabolic stability .

The 4-chlorophenyl derivative’s higher XLogP3-AA (3.9) suggests greater membrane permeability than the -CF₃ variant, though exact data for the latter is unavailable .

Applications :

- Trifluoromethyl-substituted thiophenes are explored as antibiotic potentiators (e.g., MNS2 analogs in ) .

- Isoxazole and pyridinyl derivatives () show enhanced bioactivity due to additional heteroatoms, highlighting the role of substituent choice in target engagement .

Research Findings and Data Tables

Table 1: Substituent Effects on Reactivity and Yield

Table 2: Physicochemical Properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-amino-5-(trifluoromethyl)thiophene-2-carboxylate?

- Answer : Two primary routes are documented:

- Pd-catalyzed Suzuki-Miyaura cross-coupling : Methyl 3-aminothiophene-2-carboxylate reacts with arylboronic acids (e.g., trifluoromethyl-substituted derivatives) under microwave irradiation or conventional heating. Purification involves column chromatography with triethylamine-deactivated silica gel, yielding products with ~55% efficiency .

- Multi-step functionalization : Starting from esterified thiophene precursors, sequential reactions (e.g., thiophosgene condensation, hydrazine cyclization) are used to introduce amino and trifluoromethyl groups. Yields vary based on substituent reactivity .

Q. How is the compound characterized after synthesis?

- Answer : Key techniques include:

- NMR spectroscopy : Distinct signals for methyl esters (δ 3.71–3.93 ppm), aromatic protons (δ 6.59–8.05 ppm), and NH₂ groups (δ 5.48–6.61 ppm) confirm structure .

- Mass spectrometry : Molecular ion peaks (e.g., [M+1]⁺ = 252.3 for 4-fluorophenyl derivatives) validate molecular weight .

- HPLC : Purity ≥98% is achieved via flash chromatography with ethyl acetate/petroleum ether gradients (2:8 v/v) .

Q. What safety protocols are recommended for handling this compound?

- Answer : While specific data for this compound is limited, general thiophene handling guidelines apply: use gloves, eye protection, and fume hoods. Refer to safety sheets for related carboxylic acids (e.g., Thiophene-2-carboxylic acid) for toxicity and disposal protocols .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence synthesis efficiency and biological activity?

- Answer : Substituents impact both yield and pharmacological properties:

- Electron-withdrawing groups (e.g., 4-Cl) : Lower yields (66% vs. 84% for 4-F) due to steric hindrance or reduced boronic acid reactivity .

- Biological activity : The trifluoromethyl group enhances antimicrotubule activity by increasing lipophilicity and target binding affinity. Derivatives with 4-fluorophenyl groups show potent tubulin polymerization inhibition .

Q. How can Pd-catalyzed cross-coupling conditions be optimized for higher yields?

- Answer : Key parameters include:

- Catalyst loading : 5–10% Pd(PPh₃)₄ improves coupling efficiency.

- Solvent and temperature : THF at 60–80°C under inert atmosphere minimizes side reactions.

- Purification : Silica gel deactivated with 3% triethylamine reduces product degradation during chromatography .

Q. How to resolve contradictions in spectral data between batches?

- Answer : Discrepancies in NMR/MS data often arise from:

- Impurities : Re-purify via gradient elution (e.g., ethyl acetate/petroleum ether).

- Solvent effects : Ensure consistent deuterated solvent use (e.g., CDCl₃ vs. DMSO-d₆ shifts NH₂ proton signals) .

- Reaction monitoring : Use TLC or LC-MS to track intermediate stability .

Q. What computational methods predict the compound’s reactivity and electronic properties?

- Answer : Density Functional Theory (DFT) studies model:

- Electrophilic aromatic substitution : Trifluoromethyl groups direct reactivity to the 5-position of the thiophene ring.

- HOMO-LUMO gaps : Calculated using molecular descriptors (e.g., InChIKey: XPAAVVPWAYMCCI) to correlate with experimental redox potentials .

Data Contradiction Analysis

Q. Why do similar synthetic routes produce varying yields for derivatives?

- Answer : Factors include:

- Substituent electronic effects : 4-Cl (electron-withdrawing) slows coupling vs. 4-F (mildly electron-withdrawing) .

- Purification challenges : Bulky substituents (e.g., 4-Cl) may co-elute with byproducts, requiring optimized chromatography .

Methodological Recommendations

- For synthesis : Prioritize microwave-assisted reactions to reduce time and improve regioselectivity .

- For characterization : Combine HRMS with 2D-NMR (e.g., HSQC) to resolve overlapping signals in aromatic regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.